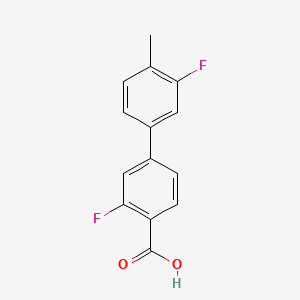

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, also known as 2F4FMB, is a compound that has been studied extensively in the scientific community. It has been used in a variety of research applications, including synthesis methods, biochemical and physiological effects, and lab experiments.

Aplicaciones Científicas De Investigación

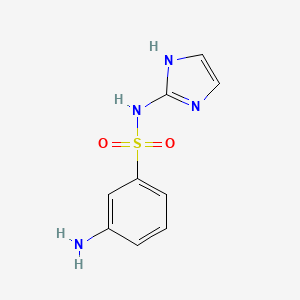

- Antitubercular Agents

- Field : Medicinal Chemistry

- Application : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized for their potential as affordable antitubercular agents .

- Method : The compounds were assessed in vitro for their antitubercular activities by a microdilution method .

- Results : All the novel derivatives exerted potent or moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. The most potent derivative showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 .

-

Acidity Studies

- Field : Organic Chemistry

- Application : The acidity of 2-fluorobenzoic acid has been studied in comparison with 4-fluorobenzoic acid .

- Method : The study involved comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .

- Results : It was found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .

-

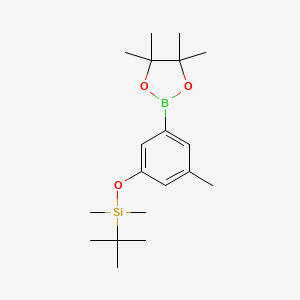

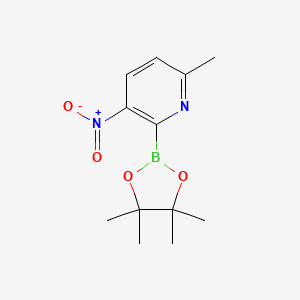

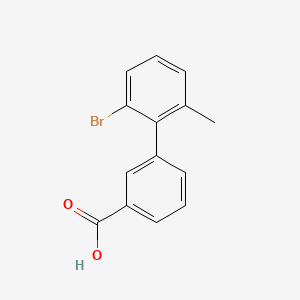

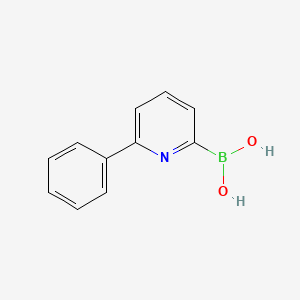

Suzuki Coupling

- Field : Organic Synthesis

- Application : 2-Fluoro-3-methoxyphenylboronic acid, a compound similar to the one you mentioned, has been used as a reactant for Suzuki coupling .

- Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction .

- Results : This method is used to synthesize various organic compounds .

-

Antifungal Agent Synthesis

- Field : Medicinal Chemistry

- Application : 4-Chloro-3-fluorobenzoic acid, another similar compound, has been used to synthesize Albaconazole, an antifungal agent .

- Method : The synthesis involves various organic reactions .

- Results : The resulting Albaconazole has been found to be effective as an antifungal agent .

-

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry

- Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Method : Various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed .

- Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .

-

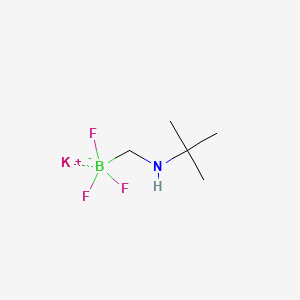

Synthesis of Diels–Alder Reactivity

- Field : Organic Chemistry

- Application : A compound similar to the one you mentioned, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate) (Selectfluor ®), is a highly reactive electrophilic fluorinating agent .

- Method : The synthesis is accomplished by reacting a 1 H -pyrazole with two equivalents of this compound .

- Results : This method is used to synthesize 4-Fluoro-4-Methyl-4 .

Propiedades

IUPAC Name |

2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVFYUWQXPAPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689283 |

Source

|

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | |

CAS RN |

1261961-48-1 |

Source

|

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)